2-Chloro-6-(cyclopropylmethoxy)aniline
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Overview
Description
2-Chloro-6-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cyclopropylmethoxy)aniline typically involves the reaction of 2-chloroaniline with cyclopropylmethanol under specific conditions . One common method is the nucleophilic substitution reaction where the hydroxyl group of cyclopropylmethanol is replaced by the aniline group in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials . The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(cyclopropylmethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines . Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Chloro-6-(cyclopropylmethoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: Similar in structure but lacks the cyclopropylmethoxy group.
2-Chloro-6-fluoroaniline: Contains a fluorine atom instead of the cyclopropylmethoxy group.
2-Chloro-6-ethoxyaniline: Has an ethoxy group instead of the cyclopropylmethoxy group.
Uniqueness
2-Chloro-6-(cyclopropylmethoxy)aniline is unique due to the presence of the cyclopropylmethoxy group, which imparts specific chemical and biological properties . This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various applications .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-6-(cyclopropylmethoxy)aniline |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6,12H2 |
InChI Key |
CVBJSMPDRKIDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
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